(R)-2-amino-N-benzyl-3-methoxypropanamide is an organic compound characterized by its chiral center, which imparts optical activity. This compound is recognized for its potential applications in organic synthesis, medicinal chemistry, and biochemical research. Its molecular formula is with a molecular weight of approximately 208.26 g/mol .
This compound can be synthesized from various chiral precursors, often derived from natural sources or produced through chiral resolution techniques. The availability of (R)-2-amino-N-benzyl-3-methoxypropanamide in the market is facilitated by companies specializing in synthetic and reference chemicals .
(R)-2-amino-N-benzyl-3-methoxypropanamide falls under the category of amino acids and amides, specifically classified as a substituted propanamide due to the presence of an amino group and a methoxy group on the propanamide backbone. Its chiral nature makes it significant in asymmetric synthesis and pharmaceutical applications .
The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide typically involves several key steps:
In an industrial context, large-scale production may utilize continuous flow reactors for efficient mixing and reaction control. Purification processes often involve crystallization or chromatography to isolate the desired enantiomer with high purity levels .
The molecular structure of (R)-2-amino-N-benzyl-3-methoxypropanamide is defined by its functional groups: an amino group (-NH2), a methoxy group (-OCH3), and a benzyl group (-C6H5CH2). The structural representation can be summarized as follows:
COC[C@@H](N)C(=O)NCc1ccccc1
InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1
.The accurate mass of (R)-2-amino-N-benzyl-3-methoxypropanamide is approximately 208.1212 g/mol .
(R)-2-amino-N-benzyl-3-methoxypropanamide can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for (R)-2-amino-N-benzyl-3-methoxypropanamide primarily relates to its interactions within biological systems. As a potential biochemical probe, it may influence enzyme-substrate interactions due to its structural features that mimic natural substrates or inhibitors.
Research indicates that compounds like (R)-2-amino-N-benzyl-3-methoxypropanamide may modulate enzymatic activity through competitive inhibition or substrate mimicry, though specific data on its mechanisms requires further investigation .
(R)-2-amino-N-benzyl-3-methoxypropanamide is typically presented as a solid at room temperature. Specific physical properties include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing agents. It has a high purity level (>95%) when isolated properly, indicating its suitability for research applications .
(R)-2-amino-N-benzyl-3-methoxypropanamide has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: